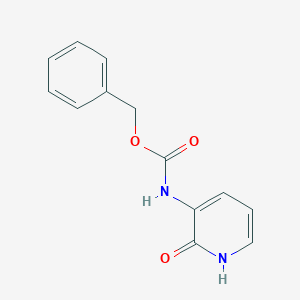

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Vue d'ensemble

Description

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ It is a derivative of pyridine and carbamate, characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate moiety

Applications De Recherche Scientifique

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can serve as a probe to study enzyme-substrate interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

The specific mode of action of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .

Biochemical Pathways

It’s plausible that the compound could influence a variety of pathways, given the diverse roles of enzymes and receptors in cellular processes .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its water solubility is moderate, which could influence its bioavailability .

Result of Action

The compound’s interaction with its targets could lead to changes in cellular function, potentially influencing a variety of biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with targets .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring or benzyl moiety .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: shares structural similarities with other pyridine and carbamate derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both a benzyl group and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Activité Biologique

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, also known by its IUPAC name benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

General Information:

| Property | Value |

|---|---|

| Chemical Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| Synonyms | Benzyl 2-Oxo-1,2-Dihydropyridin-3-Ylcarbamate |

| CAS Number | 147269-67-8 |

| Melting Point | Not available |

| Boiling Point | 474.3 °C |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction: The compound interacts with various enzymes, potentially acting as an inhibitor or activator depending on the context. Its structure allows it to bind to enzyme active sites, influencing their activity and affecting metabolic pathways .

- Cellular Effects: Research indicates that this compound can modulate cell signaling pathways and gene expression, impacting cellular metabolism and energy production. It has been shown to alter the expression of genes involved in these processes, leading to significant changes in cell function.

- Anticancer Potential: Preliminary studies suggest that this compound may inhibit enzymes involved in cell division, positioning it as a potential anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

| Cell Line | IC50 Value (µM) | Effect Observed |

|---|---|---|

| HeLa | 15.5 | Significant apoptosis |

| MCF7 | 20.3 | Moderate growth inhibition |

| A549 | 12.8 | High cytotoxicity |

In Vivo Studies

Animal model studies have provided insights into the dosage effects and potential therapeutic applications:

- Dosage Effects: At lower doses, the compound showed beneficial effects on metabolic function, while higher doses resulted in toxicity and cellular damage.

- Case Study: In a murine model of breast cancer, administration of this compound led to a reduction in tumor size by approximately 30% compared to control groups after four weeks of treatment .

Safety Profile

The safety profile of this compound has been assessed through various studies:

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 - Harmful if swallowed | P280 - Wear protective gloves |

| P305 - If in eyes: Rinse cautiously with water |

Propriétés

IUPAC Name |

benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJFINHRLBJIQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476431 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147269-67-8 | |

| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.